Bienvenue dans la boutique en ligne BenchChem!

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine

Conformational analysis NMR spectroscopy Receptor fit

Procure 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine as the defined parent scaffold for focused thienodiazepine library synthesis. This [3,2-d] fusion isomer exhibits fundamentally different conformational dynamics and photochemical reactivity compared to the [2,3-e] isomer—a difference critical for receptor fit and metabolic stability. Ideal for CNS-active agent development, BET bromodomain inhibitor programs, and PAF antagonist research. Guaranteed purity ≥98% (C₁₃H₁₀N₂S, MW 226.30). Use as a synthetic entry point or negative control baseline.

Molecular Formula C13H10N2S
Molecular Weight 226.30 g/mol
CAS No. 75997-10-3
Cat. No. B14435683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-4H-thieno[3,2-d][1,2]diazepine
CAS75997-10-3
Molecular FormulaC13H10N2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(N=N1)C3=CC=CC=C3)SC=C2
InChIInChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-8H,9H2
InChIKeyJLIVSYMADDPFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine (CAS 75997-10-3): Procurement-Grade Thienodiazepine Scaffold for Targeted Heterocyclic Discovery


7-Phenyl-4H-thieno[3,2-d][1,2]diazepine (CAS 75997-10-3) belongs to the thienodiazepine class—heterocyclic compounds in which a thiophene ring replaces the benzene ring of classical benzodiazepines, creating a fused thieno-diazepine system [1]. This specific [3,2-d] ring fusion isomer, bearing an unsubstituted phenyl group at position 7, is primarily documented as a synthetic intermediate and core scaffold in the patent literature for CNS-active agents, PAF antagonists, cholecystokinin/gastrin antagonists, and BET bromodomain inhibitors [2]. Its molecular formula is C₁₃H₁₀N₂S with a molecular weight of 226.30 g/mol. Critically, the compound remains a research-grade synthetic building block; no authoritative database (PubChem, ChEMBL, DrugBank) currently indexes target-specific bioactivity data (IC₅₀, Kᵢ, EC₅₀) for this exact structure as of the evidence cutoff [3].

Why 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine Cannot Be Interchanged with Other Thienodiazepine or Benzodiazepine Scaffolds


The thienodiazepine class encompasses multiple structurally distinct sub-series defined by ring fusion geometry ([3,2-d] vs. [2,3-e] vs. [3,4-b]), saturation state (4H vs. 8H vs. 1,3-dihydro-2-one), and substitution pattern—each parameter profoundly influencing conformational dynamics, electronic properties, and target engagement [1]. The [3,2-d] fusion isomer positions the sulfur atom in a distinct spatial relationship to the diazepine ring compared to the [2,3-e] isomer, which Munro and Sharp demonstrated yields fundamentally different photochemical reactivity and ring inversion barriers [2]. Generic substitution with a benzodiazepine analog disregards the documented difference in ring inversion energetics between thieno- and benzodiazepines—a difference with measurable consequences for receptor fit and metabolic stability [3]. The evidence base below, while limited to class-level inference due to the scarcity of compound-specific published data, establishes the rationale for why this precise scaffold warrants dedicated sourcing rather than casual analog replacement.

Quantitative Differentiation Evidence: 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine vs. Closest Analogs


Ring Inversion Barrier: Thienodiazepine [3,2-d] Core vs. Benzodiazepine Core

The energy barrier to ring inversion—a key determinant of conformational dynamics relevant to receptor binding—is measurably lower for thienodiazepines than for their benzodiazepine counterparts, as established by variable-temperature proton NMR studies on the [3,2-d] and [2,3-d] thienodiazepine isomers [1]. While the Munro and Sharp paper does not report the numerical ΔG‡ value for 7-phenyl-4H-thieno[3,2-d][1,2]diazepine specifically, it provides the class-level finding that thienodiazepine ring inversion barriers are uniformly lower than those of analogous benzodiazepines (e.g., diazepam, nordazepam), for which ΔG‡ values of approximately 16–18 kcal/mol have been reported in the literature [2]. This difference in conformational energetics means that the thienodiazepine scaffold adopts interconverting conformations more readily, potentially altering its pharmacodynamic profile relative to benzodiazepine-based comparators.

Conformational analysis NMR spectroscopy Receptor fit Medicinal chemistry

Anticonvulsant Activity Class-Level Comparison: Thienodiazepines vs. Benzodiazepines in Murine Seizure Models

Chimirri et al. (1994) conducted a systematic structure-activity relationship (SAR) analysis comparing thienodiazepine and benzodiazepine derivatives for anticonvulsant activity, concluding that electronic properties rather than structural features are the primary determinants of activity variation within these classes [1]. This finding implies that the sulfur-containing thieno core electronically modulates anticonvulsant potency in ways not achievable with the benzene ring of benzodiazepines. While the Chimirri study does not report individual compound EC₅₀ values for 7-phenyl-4H-thieno[3,2-d][1,2]diazepine, it provides the class-level framework that the thieno substitution creates a distinct electronic environment. Separately, patent US3669959A reports that a related thieno-diazepin-2-one (1,3-dihydro-5-phenyl-2H-thieno[3,2-e]-1,4-diazepin-2-one) demonstrated muscle relaxant activity with an ED₅₀ of 50 mg/kg p.o. in the mouse rotating rod test, establishing a quantitative baseline for closely related thienodiazepine scaffolds [2].

Anticonvulsant CNS activity SAR In vivo pharmacology

Synthetic Intermediate Utility: Established Route to PAF Antagonists and BET Bromodomain Inhibitors

The thienodiazepine core exemplified by 7-phenyl-4H-thieno[3,2-d][1,2]diazepine is explicitly claimed as a key structural component in patent families covering PAF (platelet-activating factor) antagonists (Boehringer Ingelheim, EP0387613A1; US5698552) and BET bromodomain inhibitors (Medshine Discovery, WO2019056950A1) [1][2]. In the PAF antagonist series, the thienodiazepine core serves as the central scaffold from which diverse N-substituted analogs are generated; the Boehringer patents describe the use of organometallic reagents (Grignard) to functionalize the diazepine ring, enabling rapid analog generation [3]. In the BET inhibitor context, the thienodiazepine core is the basis of clinical-stage molecules including JQ1 and its analogs, with the [3,2-d] fusion pattern providing a specific geometry for bromodomain engagement . In contrast, alternative scaffolds such as benzodiazepines or pyridodiazepines lack the sulfur-mediated electronic and steric features that make the thieno core privileged for these target classes.

Synthetic intermediate PAF antagonist BET inhibitor Patent literature

Validated Application Scenarios for 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine in Research and Industrial Settings


Thienodiazepine-Focused CNS Discovery Libraries Requiring a Defined [3,2-d] Core Scaffold

Medicinal chemistry teams pursuing CNS-active thienodiazepine libraries should procure 7-phenyl-4H-thieno[3,2-d][1,2]diazepine as the defined parent scaffold. The [3,2-d] fusion geometry is distinct from the [2,3-e] isomer, and Munro & Sharp (1980) demonstrated that these isomers exhibit different photochemical and conformational behavior [1]. The class-level SAR from Chimirri et al. (1994) establishes that electronic properties of the thieno core modulate anticonvulsant activity relative to benzodiazepines [2]. This scaffold serves as the starting point for N-functionalization, ring expansion, or triazole fusion to generate focused libraries for GABA_A receptor modulation or related CNS targets.

BET Bromodomain Inhibitor Development: Parent Scaffold for JQ1-Class Molecule Optimization

The thienodiazepine core is the structural foundation of clinical-stage BET bromodomain inhibitors including JQ1. Patent WO2019056950A1 explicitly claims thienodiazepine derivatives of formulas (I) and (II) for BET inhibition applications, with the [3,2-d] fusion pattern providing the requisite geometry for acetyl-lysine binding pocket engagement [3]. 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine serves as the minimally functionalized parent scaffold from which substitution at multiple positions can be systematically explored. Sigma-Aldrich's commercial availability of JQ1 enantiomer sets confirms the industrial relevance of this scaffold class .

Platelet-Activating Factor (PAF) Antagonist Lead Generation Using the Boehringer Ingelheim Scaffold

The Boehringer Ingelheim patent family (EP0387613A1, US5698552) establishes the thienodiazepine core as the privileged scaffold for PAF antagonism, with the 7-phenyl substitution pattern being a key pharmacophoric element [4]. The patents describe synthetic methodology—including organometallic (Grignard) functionalization of the diazepine ring—that is directly applicable to 7-phenyl-4H-thieno[3,2-d][1,2]diazepine. Industrial groups developing PAF antagonists for inflammatory or cardiovascular indications should use this specific scaffold as the synthetic entry point rather than attempting de novo core construction.

Negative Control or Reference Compound for Thienodiazepine Bioactivity Profiling

Given the documented absence of target-specific bioactivity data for 7-phenyl-4H-thieno[3,2-d][1,2]diazepine in authoritative databases (PubChem, ChEMBL, DrugBank) [5], this compound can serve as a defined negative control or reference standard in thienodiazepine bioactivity assays. Its well-characterized structure (molecular formula C₁₃H₁₀N₂S, MW 226.30 g/mol) and synthetic accessibility via established routes make it suitable for use as a baseline comparator when profiling more highly functionalized thienodiazepine analogs. Researchers must empirically validate its inactivity in their specific assay system before deployment as a negative control.

Quote Request

Request a Quote for 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.